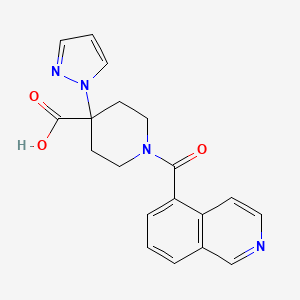![molecular formula C17H19N3O2 B5300358 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells.
Mécanisme D'action
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling in cancer cells. By blocking BTK, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile prevents the activation of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to have immunomodulatory effects. Specifically, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been shown to enhance the activity of natural killer cells, which are important immune cells that can recognize and kill cancer cells. 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to reduce the production of inflammatory cytokines, which can contribute to the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has been extensively studied in preclinical models of cancer, which provides a strong basis for its potential use in clinical trials. However, one limitation of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile. One potential direction is to further explore its immunomodulatory effects, particularly in the context of combination therapy with other immunotherapies. Another direction is to investigate its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and schedule of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile in humans, as well as its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromobenzonitrile to form 2-(5-bromo-2-furyl)benzonitrile. This compound is then reacted with N-(2-chloroethyl)morpholine to yield 5-(2-chloroethyl)-2-(5-bromo-2-furyl)benzonitrile. The final step involves the reaction of this compound with formaldehyde and ammonium chloride to form 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile.
Applications De Recherche Scientifique
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-[5-[[2-(aminomethyl)morpholin-4-yl]methyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-9-13-3-1-2-4-16(13)17-6-5-14(22-17)11-20-7-8-21-15(10-19)12-20/h1-6,15H,7-8,10-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFMIYBJTWFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[2-(Aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300309.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)

![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)